molecular formula C20H15N3O2S B12950706 N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide CAS No. 142917-06-4

N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

Cat. No.: B12950706
CAS No.: 142917-06-4
M. Wt: 361.4 g/mol
InChI Key: ZRSNSSDYVSNWJB-UHFFFAOYSA-N
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Description

N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthalene ring, an imidazolidinone ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Thioxo Group: The imidazolidinone intermediate is then treated with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group.

    Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Formation of the Benzamide Moiety: Finally, the benzamide group is introduced by reacting the intermediate with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(8-fluoronaphthalen-1-yl)benzamide: Known for its strong hydrogen bonding interactions.

    N-(pyridin-2-yl)amides: Notable for their medicinal applications.

    N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: Used in the synthesis of heterocyclic compounds.

Uniqueness

N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is unique due to its combination of a naphthalene ring, an imidazolidinone ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

142917-06-4

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(3-naphthalen-1-yl-4-oxo-2-sulfanylideneimidazolidin-1-yl)benzamide

InChI

InChI=1S/C20H15N3O2S/c24-18-13-22(21-19(25)15-8-2-1-3-9-15)20(26)23(18)17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,25)

InChI Key

ZRSNSSDYVSNWJB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)N1NC(=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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